molecular formula C14H9ClF3N3O B2419192 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 924828-82-0

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2419192
CAS No.: 924828-82-0
M. Wt: 327.69
InChI Key: VIIFUCABUBHGHQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C14H9ClF3N3O and its molecular weight is 327.69. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O/c1-7-6-10(22)21-13(19-7)11(12(20-21)14(16,17)18)8-2-4-9(15)5-3-8/h2-6,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTKWPUYNLCAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties and potential antiviral effects.

Chemical Structure and Properties

The compound's structure features a pyrazolo ring fused with a pyrimidine moiety, characterized by the presence of a trifluoromethyl group and a chlorophenyl substituent . This unique arrangement is believed to contribute significantly to its biological activity, allowing for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance:

  • In vitro assays conducted against human breast cancer cell lines (MCF-7, MDA-MB-231) demonstrated that derivatives of this class can lead to significant growth inhibition. One study reported an IC50 value of 15.3 µM for a related glycohybrid against MCF-7 cells .

Table 1: Anticancer Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.3Kinase inhibition leading to apoptosis
N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amineMDA-MB-231Not specifiedSelective interaction with target proteins

The mechanism by which this compound exerts its anticancer effects involves selective binding to kinase targets , which are crucial in signaling pathways that regulate cell proliferation and survival. Molecular docking studies suggest that the compound can effectively bind to active sites on these kinases, disrupting their function and promoting apoptosis in malignant cells .

Antiviral Properties

In addition to its anticancer activity, there is emerging evidence supporting the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, certain compounds within this class have been shown to inhibit the σE stress response pathway in Vibrio cholerae, which is essential for the organism's virulence . This suggests that derivatives like this compound may have applications beyond oncology.

Case Studies and Research Findings

Several case studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Kinase Inhibition : A study indicated that synthesized compounds exhibited significant inhibitory effects on cancer cell lines, with detailed structure–activity relationship (SAR) analyses confirming their potential as anticancer agents .
  • Antiviral Activity Exploration : Research highlighted the compound's ability to inhibit bacterial virulence factors, suggesting broader applications in treating infections caused by Vibrio cholerae .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. Notably, derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, research indicated that certain phenylpyrazolo[3,4-d]pyrimidine derivatives exhibited dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. The most potent derivative effectively inhibited tumor growth in MCF-7 breast cancer models, inducing apoptosis and disrupting cell cycle progression .

Table 1: Summary of Anticancer Activity

CompoundTargeted PathwayIC50 (µM)Cell Line TestedEffect
5iEGFR/VGFR20.3/7.60MCF-7Tumor growth inhibition
5aUnknown0.87-12.91MDA-MB-231Induction of apoptosis

Anti-Virulence Properties

Another significant application of this compound is its anti-virulence activity against pathogenic bacteria such as Vibrio cholerae. It has been shown to inhibit the σE stress response pathway critical for the virulence of this organism. This suggests potential therapeutic applications in combating bacterial infections by targeting virulence factors rather than bacterial viability .

Table 2: Summary of Anti-Virulence Activity

CompoundTarget PathogenMechanism of ActionPhase
3-(4-chlorophenyl)-...Vibrio choleraeInhibition of σE stress response pathwayPreclinical

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including chlorination and hydrazinolysis, leading to derivatives with varying biological activities. Understanding the structure-activity relationship is crucial for optimizing its efficacy and selectivity against specific targets .

Table 3: Synthesis Overview

StepReaction TypeReagents Used
ChlorinationElectrophilicPhosphorous oxychloride
HydrazinolysisNucleophilicHydrazine
CondensationAldol-type reactionAromatic aldehydes

Potential in Drug Development

Given its diverse biological activities, this compound represents a promising candidate for drug development in areas such as oncology and infectious diseases. The ability to modulate key signaling pathways involved in tumor growth and bacterial virulence positions it as a versatile tool in therapeutic interventions.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Properties : A study published in Molecules demonstrated that specific derivatives exhibited significant cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents .
  • Research on Anti-Virulence Mechanisms : Another research effort focused on the anti-virulence mechanisms against Vibrio cholerae, providing insights into how modifications to the pyrazolo structure can enhance therapeutic efficacy .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for in vivo studies?

  • Methodological Answer : Use flow chemistry for precise temperature control during cyclocondensation. Monitor reaction progress via inline FTIR to maintain >95% purity. Recrystallization from THF/petroleum ether (1:1) yields gram-scale quantities with consistent melting points (e.g., 233–235°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.